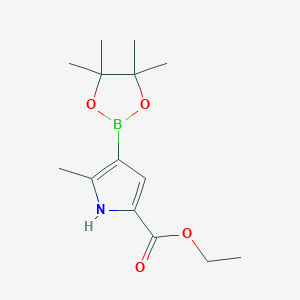![molecular formula C9H10N2O4 B2568703 3-[(Aminocarbonyl)amino]-4-methoxybenzoic acid CAS No. 861792-86-1](/img/structure/B2568703.png)
3-[(Aminocarbonyl)amino]-4-methoxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-[(Aminocarbonyl)amino]-4-methoxybenzoic acid” is a chemical compound with the molecular formula C9H10N2O4 . It is used for research purposes .
Synthesis Analysis
The synthesis of similar compounds often involves the use of boron reagents in Suzuki–Miyaura coupling . Protodeboronation of alkyl boronic esters is a method that has been reported, but it is not well developed .
Molecular Structure Analysis
The molecular weight of “3-[(Aminocarbonyl)amino]-4-methoxybenzoic acid” is 210.19 . The InChI code is 1S/C9H10N2O4/c1-15-7-3-2-5 (8 (12)13)4-6 (7)11-9 (10)14/h2-4H,1H3, (H,12,13) (H3,10,11,14) .
Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It involves the use of a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Environmental Studies and Contaminants
Parabens, structurally related to 4-methoxybenzoic acid derivatives, are widely used as preservatives in various products. They have been studied for their occurrence, fate, and behavior in aquatic environments. Despite treatments that relatively eliminate them from wastewater, parabens persist at low concentrations in effluents and are ubiquitous in surface water and sediments. Their environmental presence, alongside the detection of chlorinated by-products, highlights the need for further research on their toxicity and impact on aquatic systems (Haman et al., 2015).
Pharmacological Activities
Gallic acid and its derivatives have been acknowledged for their potent anti-inflammatory properties. These compounds, which share functional similarities with 3-[(Aminocarbonyl)amino]-4-methoxybenzoic acid, have been the subject of extensive research for their pharmacological activities, particularly in the context of inflammatory diseases. Their mechanisms of action primarily involve the MAPK and NF-κB signaling pathways, suggesting their potential as therapeutic agents for treating inflammation-related conditions (Bai et al., 2020).
Material Science
The divalent metal salts of p-aminobenzoic acid are pivotal in the synthesis of ionic polymers, where metal is firmly incorporated into the polymer structure. These materials, by virtue of their synthesis from metal salts, highlight the versatility of benzoic acid derivatives (similar to 3-[(Aminocarbonyl)amino]-4-methoxybenzoic acid) in creating high-performance polymers with potential applications in various industrial sectors (Matsuda, 1997).
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various proteins such as mitogen-activated protein kinase 1 and insulin receptor .
Mode of Action
It is likely that the compound interacts with its targets through a series of biochemical reactions, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, including those involved in amino acid synthesis .
Pharmacokinetics
The compound’s molecular weight and structure suggest that it may have certain pharmacokinetic properties that influence its bioavailability .
Result of Action
Similar compounds have been found to exhibit cytotoxic activity against various cell lines .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-[(Aminocarbonyl)amino]-4-methoxybenzoic acid. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(carbamoylamino)-4-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-15-7-3-2-5(8(12)13)4-6(7)11-9(10)14/h2-4H,1H3,(H,12,13)(H3,10,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBRYRKAEGNLBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Aminocarbonyl)amino]-4-methoxybenzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Ethyl-5-((3-fluorophenyl)(4-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2568624.png)
![N-[(1-Aminocycloheptyl)methyl]-2-(5-tert-butyltetrazol-2-yl)acetamide;hydrochloride](/img/structure/B2568626.png)
![N-(2,4-dimethoxyphenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2568629.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide](/img/structure/B2568631.png)


![N-{[4-bromo-2-(trifluoromethyl)phenyl]methyl}-6-methylpyridin-2-amine](/img/structure/B2568638.png)

![2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2568640.png)
